molecular formula C19H17N3O5 B14761059 Pomalidomide-CO-C3-alkyne

Pomalidomide-CO-C3-alkyne

Cat. No.: B14761059
M. Wt: 367.4 g/mol
InChI Key: LSVPHOZMNCJOHR-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C3-alkyne is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to be used in targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras). The addition of the alkyne group allows for click chemistry applications, enabling the synthesis of complex molecules for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C3-alkyne typically involves multiple steps. One common method includes the reaction of pomalidomide with a PEGylated crosslinker containing an alkyne group. This reaction is facilitated by the use of coupling agents and suitable solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The overall yield for such processes can range from 38% to 47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C3-alkyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with azides will yield triazole derivatives, which are useful in various biochemical applications .

Scientific Research Applications

Pomalidomide-CO-C3-alkyne has a wide range of applications in scientific research:

Mechanism of Action

Pomalidomide-CO-C3-alkyne exerts its effects primarily through its role in targeted protein degradation. The compound recruits the E3 ligase Cereblon, which tags target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for its antineoplastic activity, particularly in multiple myeloma .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.

    Lenalidomide: A more potent analog with similar applications in cancer treatment.

    Pomalidomide-PEG3-Alkyne: Another derivative used in PROTAC research

Uniqueness

Pomalidomide-CO-C3-alkyne stands out due to its specific design for click chemistry applications, enabling the synthesis of diverse molecular structures. Its ability to facilitate targeted protein degradation makes it a valuable tool in both basic research and therapeutic development .

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynamide

InChI

InChI=1S/C19H17N3O5/c1-2-3-4-8-14(23)20-12-7-5-6-11-16(12)19(27)22(18(11)26)13-9-10-15(24)21-17(13)25/h1,5-7,13H,3-4,8-10H2,(H,20,23)(H,21,24,25)

InChI Key

LSVPHOZMNCJOHR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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